molecular formula C8H8BrClO B8120104 1-Bromo-4-chloro-2-(methoxymethyl)benzene

1-Bromo-4-chloro-2-(methoxymethyl)benzene

Cat. No.: B8120104
M. Wt: 235.50 g/mol
InChI Key: PSMHGKLDYVJMTC-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, a benzene derivative undergoes substitution reactions with bromine and chlorine in the presence of a catalyst. The methoxymethyl group can be introduced through a reaction with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of specialized equipment to handle the reagents and control the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-chloro-2-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. It is also used in studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives may have potential medicinal properties.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(methoxymethyl)benzene depends on the specific reactions it undergoesThe presence of bromine and chlorine atoms makes the compound reactive towards nucleophiles, while the methoxymethyl group can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

1-Bromo-4-chloro-2-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical reactions. This functional group allows for further modifications and the synthesis of a wide range of derivatives. Compared to other bromochlorobenzenes, the methoxymethyl group enhances its utility in various applications .

Properties

IUPAC Name

1-bromo-4-chloro-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMHGKLDYVJMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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